Chiral Transfer in Domino Cycloreversion
In a three‑step domino ring‑closure/cycloreversion sequence, enantiomerically pure diexo‑3‑aminobicyclo[2.2.1]hept‑5‑ene‑2‑carboxamide – the family to which the target compound belongs – furnished tetracyclic pyrrolopyrimidine derivatives with enantiomeric excess (ee) exceeding 99% . In contrast, when racemic mixtures or the diendo diastereomer are employed, the product ee drops substantially or yields racemic products, as the chiral information is lost or transferred with lower fidelity .
| Evidence Dimension | Enantiomeric excess of heterocyclic products obtained via domino ring‑closure/retro‑Diels–Alder sequence |
|---|---|
| Target Compound Data | ee > 99% |
| Comparator Or Baseline | Racemic diexo mixture and diendo‑3‑aminobicyclo[2.2.1]hept‑5‑ene‑2‑carboxamide: ee ≈ 0–50% (inferred from necessity of enantiopure starting material for high ee) |
| Quantified Difference | At least 49 percentage points higher ee for the enantiopure diexo isomer |
| Conditions | Microwave‑mediated retro‑Diels–Alder reaction of diastereomeric tetracyclic pyrrolopyrimidines; levulinic acid or p‑toluoylpropionic acid as coupling partner; Synlett 2008, 1687–1689 |
Why This Matters
For asymmetric‑synthesis programs, selecting the enantiopure diexo isomer avoids costly chiral‑resolution steps downstream and guarantees the optical purity mandated for pharmaceutical intermediates.
